Methyl 3-(4-bromophenyl)acrylate
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Overview
Description
Methyl 3-(4-bromophenyl)acrylate is an organic compound with the molecular formula C10H9BrO2. It is a derivative of cinnamic acid, where the phenyl ring is substituted with a bromine atom at the para position. This compound is commonly used in organic synthesis and has various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(4-bromophenyl)acrylate can be synthesized through several methods. One common method involves the reaction of 4-bromobenzaldehyde with methyl acrylate in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions in a solvent like methanol .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process may include the use of catalysts to enhance the reaction rate and yield. The product is then purified through techniques such as distillation or recrystallization to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-bromophenyl)acrylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The double bond in the acrylate moiety can participate in addition reactions with electrophiles or nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium carbonate in solvents such as methanol or ethanol.
Addition: Electrophiles like bromine or nucleophiles like Grignard reagents.
Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Substitution: Formation of substituted acrylates.
Addition: Formation of dihalo derivatives or alcohols.
Oxidation/Reduction: Formation of carboxylic acids or alcohols.
Scientific Research Applications
Methyl 3-(4-bromophenyl)acrylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various complex molecules.
Biology: Employed in the synthesis of biologically active compounds for drug discovery and development.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of polymers and other materials
Mechanism of Action
The mechanism of action of methyl 3-(4-bromophenyl)acrylate involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the double bond in the acrylate moiety are key reactive sites. The compound can form covalent bonds with various molecular targets, leading to the formation of new chemical entities. These interactions are crucial in its applications in organic synthesis and drug development .
Comparison with Similar Compounds
Similar Compounds
Methyl cinnamate: Similar structure but lacks the bromine substitution.
Ethyl 3-(4-bromophenyl)acrylate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 3-(4-chlorophenyl)acrylate: Similar structure but with a chlorine substitution instead of bromine.
Uniqueness
Methyl 3-(4-bromophenyl)acrylate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. The bromine atom can participate in specific substitution reactions that are not possible with other halogens, making this compound valuable in various synthetic applications .
Properties
IUPAC Name |
methyl (E)-3-(4-bromophenyl)prop-2-enoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO2/c1-13-10(12)7-4-8-2-5-9(11)6-3-8/h2-7H,1H3/b7-4+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKOGXVHZUSUAF-QPJJXVBHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CC=C(C=C1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3650-78-0 |
Source
|
Record name | METHYL 4-BROMOCINNAMATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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